molecular formula C16H15N3O4 B10901917 N'-[(E)-(2-methylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(2-methylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B10901917
M. Wt: 313.31 g/mol
InChI Key: IOWSUUVPBXWFFX-LICLKQGHSA-N
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Description

N’-[(E)-(2-methylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazide group, a nitrophenoxy group, and a methylphenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 2-(2-nitrophenoxy)acetic acid hydrazide and 2-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-methylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as amines or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

N’-[(E)-(2-methylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The nitrophenoxy group may contribute to its ability to generate reactive oxygen species, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-methylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both nitrophenoxy and methylphenyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C16H15N3O4/c1-12-6-2-3-7-13(12)10-17-18-16(20)11-23-15-9-5-4-8-14(15)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+

InChI Key

IOWSUUVPBXWFFX-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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